molecular formula C12H13F2NO2 B13891050 (3R,4R)-N-Cbz-3,4-difluoropyrrolidine

(3R,4R)-N-Cbz-3,4-difluoropyrrolidine

Cat. No.: B13891050
M. Wt: 241.23 g/mol
InChI Key: NCRXQCGIQTUUJZ-UHFFFAOYSA-N
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Description

(3R,4R)-N-Cbz-3,4-difluoropyrrolidine hydrochloride (CAS 682359-79-1) is a stereochemically defined, fluorinated pyrrolidine derivative that serves as a valuable intermediate in pharmaceutical research and drug discovery. This compound features a benzyloxycarbonyl (Cbz) protecting group, making it particularly useful in peptide-mimetic and protease inhibitor synthesis where the Cbz group can be selectively deprotected under mild conditions. The specific (3R,4R) stereochemistry and vicinal difluoro pattern on the pyrrolidine ring are strategically important for creating conformationally restricted bioactive molecules, as the fluorine atoms can significantly influence a compound's electronic properties, metabolic stability, and membrane permeability. While specific biological data for this exact compound is limited in public sources, its structural features align with pyrrolidine derivatives investigated as dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes treatment and other therapeutic targets. The hydrochloride salt form enhances the compound's stability and solubility for handling in synthetic applications. Researchers utilize this chiral building block in the design of potential therapeutics for metabolic disorders, with fluorinated pyrrolidines appearing in patent literature related to antidiabetic agents . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3,4-difluoropyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c13-10-6-15(7-11(10)14)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRXQCGIQTUUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatizations of 3r,4r N Cbz 3,4 Difluoropyrrolidine

Selective Deprotection and Subsequent Functionalization of the Pyrrolidine (B122466) Nitrogen

The foundational step for utilizing (3R,4R)-N-Cbz-3,4-difluoropyrrolidine as a synthetic intermediate is the selective removal of the carboxybenzyl (Cbz) protecting group. The Cbz group is favored for its stability under a range of conditions, yet it can be cleaved efficiently without affecting the rest of the molecule, including the robust C-F bonds. The primary method for N-Cbz deprotection is catalytic hydrogenolysis.

Hydrogenolysis: This method involves the treatment of the Cbz-protected pyrrolidine with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction proceeds under mild conditions and results in the cleavage of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.

Following deprotection, the newly exposed secondary amine of (3R,4R)-3,4-difluoropyrrolidine is a versatile nucleophile, ready for a variety of functionalization reactions. Common subsequent transformations include N-alkylation and N-arylation, which are crucial for incorporating the difluoropyrrolidine moiety into target molecules.

N-Alkylation: The secondary amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. These reactions introduce alkyl substituents onto the nitrogen atom.

N-Arylation: Coupling with aryl halides or pseudohalides, often under palladium-catalyzed conditions such as the Buchwald-Hartwig amination, allows for the formation of N-arylpyrrolidines. This is a common strategy in the synthesis of pharmacologically active compounds.

Below is a table summarizing typical conditions for the deprotection and subsequent functionalization of the pyrrolidine nitrogen.

Transformation Reagents and Conditions Product Type Key Features
Cbz DeprotectionH₂, Pd/C, in a solvent like Methanol or Ethanol(3R,4R)-3,4-difluoropyrrolidineClean, high-yielding, mild conditions.
N-AlkylationAlkyl halide (e.g., R-Br), base (e.g., K₂CO₃), in a polar aprotic solvent (e.g., DMF)N-Alkyl-(3R,4R)-3,4-difluoropyrrolidineIntroduces alkyl diversity.
N-ArylationAryl halide (e.g., Ar-Cl), Pd catalyst, phosphine (B1218219) ligand, base (e.g., NaOtBu)N-Aryl-(3R,4R)-3,4-difluoropyrrolidineForms a C-N bond to an aromatic system.

Stereoretentive and Stereoinvertive Reactions at Fluorine-Bearing Carbons

Reactions at the fluorine-bearing carbons of this compound are challenging due to the high strength of the C-F bond. Nucleophilic substitution to replace a fluorine atom would require harsh conditions and is generally not a preferred synthetic route. The stereochemical outcome of such reactions, whether proceeding with retention or inversion of configuration, is governed by the reaction mechanism (e.g., S\N1 vs. S\N2).

The inherent stereochemistry of the pyrrolidine ring is influenced by stereoelectronic effects, including the gauche effect between the two fluorine atoms in the (3R,4R) configuration, which impacts the ring's pucker and conformational stability. nih.govbeilstein-journals.org Any substitution reaction would need to overcome not only the C-F bond strength but also these conformational preferences.

While direct nucleophilic substitution on the C-F bond is rare, related transformations on similar fluorinated systems offer insight:

S\N2 Reactions: A bimolecular nucleophilic substitution (S\N2) would theoretically proceed with inversion of stereochemistry at the targeted carbon center. However, the high electronegativity of fluorine makes it a poor leaving group, thus impeding this pathway.

S\N1 Reactions: A unimolecular (S\N1) pathway would involve the formation of a carbocation intermediate. This would likely lead to a racemic or mixed stereochemical outcome, as the nucleophile could attack from either face of the planar carbocation.

Given these challenges, synthetic strategies typically focus on building the difluorinated pyrrolidine ring with the desired stereochemistry from precursors, rather than attempting to modify the C-F stereocenters on the pre-formed ring. acs.org

Derivatization of Pendant Functionalities on the Pyrrolidine Ring for Structural Diversification

The this compound scaffold itself does not possess pendant functionalities other than C-H bonds. Therefore, diversification of the pyrrolidine ring primarily relies on C-H functionalization. Modern synthetic methods allow for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds, providing a powerful tool for derivatization without the need for pre-installed functional groups.

Strategies for C-H functionalization that could be applied to this scaffold include:

Directed C-H Activation: The nitrogen atom or a suitable directing group could be used to direct a metal catalyst to a specific C-H bond on the ring, enabling its selective functionalization.

Radical-based C-H Functionalization: Photoredox catalysis or other radical initiation methods could be employed to generate a radical on the pyrrolidine ring, which could then be trapped by various reagents to introduce new substituents.

These approaches would allow for the introduction of alkyl, aryl, or other functional groups at positions C2 or C5 of the pyrrolidine ring, significantly expanding the structural diversity of the resulting molecules.

Coupling Reactions for Integration into Larger, More Complex Molecular Architectures (e.g., formation of dipeptides)

One of the primary applications of (3R,4R)-3,4-difluoropyrrolidine is its use as a constrained amino acid analogue in the synthesis of peptides and other complex molecules. After Cbz deprotection, the resulting secondary amine can participate in standard amide bond forming reactions.

Dipeptide Synthesis: The synthesis of a dipeptide involves coupling the (3R,4R)-3,4-difluoropyrrolidine (acting as the N-terminal or C-terminal surrogate, though it lacks a carboxyl group for the latter without further modification) with a protected amino acid. When acting as the amine component, it can be coupled with an N-protected amino acid using a variety of peptide coupling reagents.

A typical coupling reaction is outlined in the table below.

Step Description Typical Reagents
1. Activation The carboxylic acid of an N-protected amino acid (e.g., Boc-Ala-OH) is activated to form a highly reactive intermediate.HBTU, HATU, or EDC/HOBt
2. Coupling The activated amino acid is treated with the deprotected (3R,4R)-3,4-difluoropyrrolidine. The pyrrolidine nitrogen attacks the activated carbonyl, forming the amide bond.Deprotected (3R,4R)-3,4-difluoropyrrolidine, a non-nucleophilic base (e.g., DIPEA)
3. Deprotection The protecting group on the newly formed dipeptide analogue can be removed to allow for further chain extension if desired.For Boc: Trifluoroacetic Acid (TFA)

This approach allows for the seamless integration of the difluorinated pyrrolidine moiety into peptide chains, where it can induce specific conformational constraints and enhance metabolic stability.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in the synthesis. nih.govberkeley.eduacs.orgrsc.org This strategy is highly valuable in drug discovery for rapidly generating analogues of a lead compound. For a molecule like this compound already incorporated into a larger structure, LSF would typically target the C-H bonds on either the pyrrolidine ring or other parts of the molecule.

Potential LSF strategies applicable to derivatives of this compound include:

C-H Fluorination: Although the starting material is already fluorinated, it may be desirable to introduce additional fluorine atoms elsewhere in a larger molecule containing this scaffold. Reagents like Selectfluor, often used in combination with a directing group or under photoredox conditions, can achieve this.

C-H Arylation/Alkylation: Palladium-catalyzed C(sp³)-H arylation could potentially be used to functionalize the C-H bonds at the C2 or C5 positions of the pyrrolidine ring, provided appropriate directing groups and conditions are employed.

The application of LSF allows chemists to fine-tune the properties of a complex molecule without having to re-synthesize it from scratch, making it a powerful tool for optimizing drug candidates.

Conformational Analysis and Stereoelectronic Effects in 3r,4r 3,4 Difluoropyrrolidine Systems

Influence of Vicinal Fluorine Substituents on Pyrrolidine (B122466) Ring Pucker and Conformation

The five-membered pyrrolidine ring is inherently flexible, typically adopting non-planar "envelope" or "twist" conformations to minimize torsional strain. The specific puckering of the ring, often described as Cγ-endo (where C4 is out of the plane on the same side as the carboxylate group in proline) or Cγ-exo (where C4 is on the opposite side), is highly sensitive to the nature and stereochemistry of its substituents. nih.govbiorxiv.org

The introduction of vicinal fluorine atoms at the C3 and C4 positions, as in (3R,4R)-3,4-difluoropyrrolidine systems, significantly influences this puckering preference. acs.org The strong electronegativity of fluorine creates polar C-F bonds, leading to stereoelectronic interactions that can stabilize or destabilize certain conformations. Depending on the relative stereochemistry of the two fluorine atoms, these effects can be either matching or mismatching. acs.org For instance, in (3S,4S)- and (3R,4R)-difluoro-l-proline, the difluorination is shown to bias the ring pucker to a similar extent as their respective monofluorinated precursors. acs.org

In some cases, such as with (3S,4R)-3,4-difluoroproline, the vicinal difluorination can mitigate the strong conformational bias typically induced by a single fluorine atom, resulting in a more conformationally neutral ring. beilstein-journals.orgnih.govresearchgate.net This attenuation of bias arises from the opposing stereoelectronic demands of the two fluorine atoms. acs.org Solvation also plays a critical role; computational studies have shown that the preferred ring pucker can reverse in an implicit solvent environment compared to the gas phase, highlighting the subtle balance of forces at play. biorxiv.org

Table 1: DFT-Calculated Pucker Preferences for N-Ac-difluoroproline-OMe Model Compounds. acs.org

CompoundCalculated Pucker Preference (Lowest Energy Conformer)Relative Energy (kcal/mol)
(3S,4R)-difluoroCγ-exo0.00
(3S,4R)-difluoroCγ-endo0.23
(3R,4R)-difluoroCγ-exo0.00
(3R,4R)-difluoroCγ-endo1.22
(3S,4S)-difluoroCγ-endo0.00
(3S,4S)-difluoroCγ-exo1.03

Analysis of Anomeric and Gauche Effects in Fluorinated Pyrrolidine Derivatives

Two key stereoelectronic interactions—the anomeric effect and the gauche effect—are paramount in determining the conformational preferences of fluorinated pyrrolidines. beilstein-journals.orgnih.gov

The gauche effect describes the tendency of a molecule to adopt a conformation where two vicinal, electronegative substituents are positioned with a dihedral angle of approximately 60° (gauche) rather than 180° (anti). wikipedia.org This stabilization is primarily explained by hyperconjugation, where electron density is donated from a C−H σ bonding orbital into an adjacent C−F σ* antibonding orbital. wikipedia.org This overlap is maximized in the gauche arrangement. wikipedia.org

The anomeric effect , in this context, refers to a generalized anomeric interaction involving the donation of electron density from the nitrogen lone pair (nN) into the antibonding orbital of a vicinal C-F bond (σCF). beilstein-journals.orgnih.gov This nN→σCF interaction is a powerful stabilizing force that can impart a strong conformational bias, particularly for α-fluoro isomers. beilstein-journals.orgnih.gov

In vicinally difluorinated pyrrolidines, the interplay between these effects is complex. Quantum-chemical analyses have revealed that for many difluorinated isomers, the anomeric effect is a dominant factor in determining conformational stability. nih.govbeilstein-journals.org In contrast, the classic fluorine gauche effect, which relies on σCH→σ*CF hyperconjugation, often assumes a secondary role. beilstein-journals.orgnih.govresearchgate.net It is frequently overshadowed by more significant steric and electrostatic interactions, which are collectively termed Lewis interactions from a Natural Bond Orbital (NBO) perspective. beilstein-journals.orgnih.gov

Impact of Fluorination on Intramolecular Interactions and Conformational Biases

Fluorination profoundly alters the intramolecular landscape of the pyrrolidine ring. The high polarity of the C-F bond introduces significant dipole moments and alters the molecule's electrostatic potential. beilstein-journals.org This can lead to new, stabilizing intramolecular interactions or create repulsive forces that destabilize certain conformations.

One notable interaction is the electrostatic attraction between the partially positive hydrogen on the protonated nitrogen and the partially negative fluorine atom (NH2+∙∙∙Fδ−). nih.govbeilstein-journals.org This attractive force can reinforce the hyperconjugative gauche effect, further stabilizing a cis-conformation between the nitrogen and fluorine atoms. nih.govbeilstein-journals.org

By carefully selecting the regio- and stereochemistry of fluorine substitution, these intramolecular forces can be harnessed to control the conformational preferences of the pyrrolidine ring. nih.gov This has significant implications, as pyrrolidine derivatives, particularly fluorinated prolines, are valuable non-natural amino acids. beilstein-journals.orgnih.gov When incorporated into peptides and proteins, their inherent conformational biases can be used to enhance the stability of structures like collagen helices or to pre-organize peptide ligands for receptor binding. beilstein-journals.orgnih.gov The ability of vicinal difluorination to either enforce a strong conformational preference or create a relatively unbiased ring provides a versatile toolkit for protein engineering and drug design. nih.govresearchgate.net

Computational Chemistry Approaches for Elucidating Conformational and Stereoelectronic Properties

Due to the subtle and often competing nature of stereoelectronic effects in fluorinated systems, computational chemistry has become an indispensable tool for their study. These methods allow for the detailed elucidation of molecular geometries, relative energies of conformers, and the underlying electronic interactions that govern their stability.

Density Functional Theory (DFT) is a widely used quantum-chemical method that offers a favorable balance between computational cost and accuracy for studying systems like (3R,4R)-N-Cbz-3,4-difluoropyrrolidine. beilstein-journals.orgresearchgate.net Researchers frequently employ DFT to explore the potential energy surface, locate stable conformers, and calculate their relative Gibbs free energies. nih.gov

Specific combinations of functionals and basis sets are chosen to accurately capture the relevant physical phenomena. For instance, the B3LYP functional, often paired with a dispersion correction (like D3BJ), and a triple-zeta basis set (such as 6-311++G**) has been shown to provide reliable geometries and relative energies for difluorinated pyrrolidines. beilstein-journals.orgnih.govbeilstein-journals.org These calculations are crucial for predicting conformational equilibria and understanding how fluorination patterns dictate the preferred ring pucker. acs.org

Table 2: Representative Relative Gibbs Free Energy for Difluorinated Pyrrolidine Conformers (Gas Phase). beilstein-journals.org

Isomer (Stereochemistry)ConformerRelative ΔG (kcal/mol)
trans-3,4-difluoroConformer A0.00
trans-3,4-difluoroConformer B1.25
cis-3,4-difluoroConformer C0.43
cis-3,4-difluoroConformer D0.58

While DFT is a powerful workhorse, higher-level ab initio methods are often required to establish benchmark values for energy and geometry, against which DFT results can be validated. beilstein-journals.org Coupled Cluster theory, particularly the "gold standard" CCSD(T) method (which includes single, double, and perturbative triple excitations), is recognized for its high accuracy in single-reference calculations. researchgate.netnih.gov

Due to its significant computational expense, CCSD(T) is typically used for smaller molecules or as part of a benchmark study. psu.edu In the analysis of fluorinated pyrrolidines, CCSD calculations have been used to obtain highly accurate reference geometries and energies for simpler analogues, like the 3-fluoropyrrolidinium cation. nih.govbeilstein-journals.org These benchmark results are then used to assess the performance of various DFT functionals and basis sets, ensuring that the chosen DFT methodology is reliable for studying the larger, more complex difluorinated systems. nih.govresearchgate.netbeilstein-journals.org

To move beyond simply identifying stable conformations and delve into the electronic origins of their stability, Natural Bond Orbital (NBO) analysis is employed. nih.govbeilstein-journals.orgnih.gov NBO analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a set of localized orbitals that correspond to the intuitive Lewis structure concepts of bonds, lone pairs, and antibonding orbitals. physchemres.org

This method is exceptionally useful for quantifying the stabilizing energy associated with hyperconjugative interactions. nih.gov For example, NBO analysis can calculate the stabilization energy (E(2)) for the nN→σCF electron delocalization, providing a direct measure of the anomeric effect's strength. nih.gov It can also quantify σCH→σCF interactions, which are the basis of the gauche effect. nih.govbeilstein-journals.org Furthermore, NBO allows for the decomposition of the total energy into Lewis-type (steric and electrostatic) and non-Lewis-type (hyperconjugative) contributions, enabling researchers to determine which forces—be it hyperconjugation, electrostatics, or sterics—are truly dominant in controlling the conformation of a given fluorinated pyrrolidine isomer. beilstein-journals.orgnih.gov

Experimental Spectroscopic Techniques for Conformational Elucidation

The determination of the three-dimensional structure and conformational preferences of molecules like this compound is crucial for understanding their chemical behavior and stereoelectronic properties. Experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, provide detailed insights into both solution-phase and solid-state conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR, NOESY)

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure and conformational dynamics of molecules in solution. For fluorinated compounds such as this compound, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F nuclei, complemented by two-dimensional (2D) experiments, offers a comprehensive view of the molecular conformation.

The pyrrolidine ring is not planar and exists in a dynamic equilibrium between different puckered conformations, typically described as envelope (E) or twist (T) forms. The introduction of fluorine atoms significantly influences this equilibrium due to stereoelectronic effects, such as the gauche effect.

¹H NMR: Proton NMR provides initial information on the chemical environment of hydrogen atoms. The chemical shifts (δ) and, more importantly, the vicinal coupling constants (³JHH) are sensitive to the dihedral angles between adjacent protons. By applying the Karplus equation, these coupling constants can be correlated with the torsional angles, providing information about the ring's pucker.

¹³C NMR: Carbon NMR helps in identifying the carbon framework of the molecule. The chemical shifts of the carbon atoms, particularly C3 and C4 which are directly attached to fluorine, are significantly affected by the electronegative fluorine atoms.

¹⁹F NMR: As fluorine-19 is a 100% abundant, spin-1/2 nucleus, ¹⁹F NMR is an extremely sensitive and informative tool for studying fluorinated organic molecules. ed.ac.uk The ¹⁹F chemical shifts are highly sensitive to the local electronic environment. Furthermore, heteronuclear coupling constants, such as geminal (²JCF), vicinal (³JCF), and vicinal proton-fluorine (³JHF) couplings, provide invaluable structural information. nih.gov Vicinal ³JHF couplings are particularly useful as they also follow a Karplus-type relationship, allowing for the determination of H-C-C-F dihedral angles, which helps to define the ring's conformation. nih.gov

2D-NMR and NOESY: Two-dimensional NMR experiments are essential for unambiguous assignment of signals and for mapping out the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin coupling networks, confirming the connectivity of protons in the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded nuclei, typically ¹H and ¹³C, allowing for the definitive assignment of proton and carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for determining the through-space proximity of nuclei. The observation of a Nuclear Overhauser Effect (NOE) between two protons indicates they are close in space (typically < 5 Å), which helps to establish the relative stereochemistry and preferred conformation. For fluorinated molecules, the related HOESY (Heteronuclear Overhauser Effect Spectroscopy) can be used to measure ¹H-¹⁹F NOEs, providing key distance restraints between protons and fluorine atoms that further constrain the conformational model. nih.gov

By combining data from these various NMR experiments, a detailed model of the predominant solution-state conformation of this compound can be constructed. The analysis for the closely related N-acetyl-(3R,4R)-difluoro-L-proline methyl ester has shown a preference for a specific ring pucker influenced by the fluorine substituents. acs.org

Table 1: Representative NMR Data for a (3R,4R)-Difluoropyrrolidine System. (Data is illustrative, based on analogous compounds).
NucleusPositionChemical Shift (δ, ppm)Key Coupling Constants (J, Hz)
¹HH2/H5~3.5-4.0³J(H,H) with H3/H4
H3/H4~5.0-5.5²J(H,F) ~45-55 Hz
-CH₂- (Cbz)~5.1-
-Ph (Cbz)~7.3-
¹³CC2/C5~50-60²J(C,F)
C3/C4~90-100¹J(C,F) ~180-200 Hz
-CH₂- (Cbz)~67-
C=O (Cbz)~155-
¹⁹FF3/F4~ -190 to -210³J(F,F)

X-ray Crystallography for Solid-State Conformation

While NMR spectroscopy reveals the conformational landscape in solution, single-crystal X-ray crystallography provides a precise and unambiguous picture of the molecule's structure in the solid state. This technique determines the exact spatial coordinates of each atom in the crystal lattice, yielding accurate data on bond lengths, bond angles, and torsional angles that define the molecular conformation.

The solid-state structure serves as a crucial benchmark for computational models and helps in interpreting the more complex dynamic data from solution-phase NMR studies. nih.gov For the (3R,4R)-3,4-difluoropyrrolidine system, X-ray analysis can definitively establish the ring pucker. Studies on the closely related compound (3R,4R)-3,4-difluoroproline have provided direct evidence of its solid-state conformation. acs.org In the crystal structure of this analogue, the pyrrolidine ring adopts a specific puckered conformation to accommodate the substituents. acs.org The C-F bonds assume orientations that are influenced by stereoelectronic interactions within the crystal packing environment. This static picture is invaluable for understanding the intrinsic conformational preferences of the difluorinated pyrrolidine ring.

Table 2: Selected Crystallographic Torsional Angles for a (3R,4R)-3,4-difluoroproline Analogue. (Illustrative data based on published structures). acs.org
Atoms Defining Torsional AngleAngle (°)Conformational Feature
N1-C2-C3-C4-28.5Defines the specific Cγ-exo or Cγ-endo puckering of the pyrrolidine ring. The signs and magnitudes indicate a twisted or envelope conformation.
C2-C3-C4-C515.2
C3-C4-C5-N1-1.5
C4-C5-N1-C215.8
C5-N1-C2-C3-29.1
F1-C3-C4-F2-155.7Shows the anti-periplanar relationship between the two fluorine atoms.

Applications of 3r,4r N Cbz 3,4 Difluoropyrrolidine As a Chiral Building Block in Advanced Organic Synthesis Research

Design and Synthesis of Stereodefined Fluorinated Scaffolds for Chemical Biology Probes

The use of (3R,4R)-N-Cbz-3,4-difluoropyrrolidine in the design of chemical biology probes is an area of growing interest, primarily due to the potential of the difluorinated pyrrolidine (B122466) moiety to serve as a ¹⁹F NMR probe. The fluorine nucleus (¹⁹F) is an excellent reporter for NMR spectroscopy because of its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous fluorine in most biological systems.

While specific examples detailing the direct incorporation of this compound into fully developed chemical biology probes are not extensively documented in the literature, the foundational research on its parent amino acid, (3R,4R)-3,4-difluoro-L-proline, highlights its potential. The distinct ¹⁹F NMR chemical shifts of the fluorine atoms in this scaffold make it a promising tool for site-specific multi-residue labeling strategies in proteins. acs.org Such labeling would allow for the monitoring of protein structural changes, dynamics, enzyme catalysis, and ligand binding with high sensitivity. acs.org The Cbz protecting group in this compound is readily removable, allowing for its conjugation to other molecules to create sophisticated probes for studying biological systems.

Role in Modulating Conformational Properties of Peptides and Peptidomimetics (e.g., as a Proline Analogue)

One of the most significant applications of this compound is in the synthesis of fluorinated proline analogues to modulate the conformational properties of peptides and peptidomimetics. Proline plays a unique structural role in peptides, influencing backbone conformation through ring puckering and cis/trans isomerization of the preceding peptide bond. The stereospecific introduction of fluorine atoms at the 3- and 4-positions of the pyrrolidine ring can be used to precisely control these conformational preferences.

Research on the conformational properties of (3R,4R)-difluoro-L-proline has shown that it biases the pyrrolidine ring pucker and the cis/trans ratio of the preceding amide bond to a similar extent as its monofluorinated counterparts. acs.orgnih.govugent.be Specifically, the (3R,4R) stereochemistry has a notable effect on the ring's conformation. acs.org A key finding is that while the conformational bias is significant, the rate of cis/trans isomerization of the amide bond is significantly faster compared to non-fluorinated proline. acs.orgnih.govugent.be This property is particularly valuable for studies of protein folding, where proline isomerization can be a rate-limiting step. nih.gov

The following table summarizes the conformational properties of N-acetylated methyl esters of proline and its fluorinated analogues, including the (3R,4R)-difluoro derivative.

CompoundRing Pucker Preference (trans-isomer)Ring Pucker Preference (cis-isomer)% trans in CDCl₃% trans in D₂Ok(cis→trans) + k(trans→cis) (10⁻³ s⁻¹) in D₂O
Ac-Pro-OMeCγ-exo/Cγ-endoCγ-endo79851.0
Ac-(4R)-FPro-OMeCγ-exoCγ-exo95951.5
Ac-(4S)-FPro-OMeCγ-endoCγ-endo52682.5
Ac-(3R,4R)-F₂Pro-OMeCγ-endoCγ-endo616711.0

Data sourced from Schultes et al., 2019. acs.org

Development of Novel Chiral Catalysts or Auxiliaries Incorporating the Difluoropyrrolidine Moiety

The rigid, chiral scaffold of this compound makes it an attractive candidate for the development of novel chiral catalysts and auxiliaries for asymmetric synthesis. The C₂-symmetric nature of the trans-3,4-disubstituted pyrrolidine core can provide a well-defined chiral environment for stereoselective transformations.

While the application of this compound itself in this area is not yet widely reported, preliminary studies on the parent trans-3,4-difluoropyrrolidines have explored their potential in catalytic asymmetric synthesis. nih.gov For instance, these compounds have been investigated as chiral ligands in asymmetric epoxidations and additions to aldehydes. nih.gov The presence of the electron-withdrawing fluorine atoms can influence the electronic properties of the nitrogen atom, potentially modulating the reactivity and selectivity of catalysts derived from this scaffold. The Cbz group can be readily removed to unmask the secondary amine, which can then be further functionalized to create a diverse range of chiral ligands, catalysts, or auxiliaries. Further research is needed to fully exploit the potential of this building block in asymmetric catalysis.

Integration into Complex Molecular Architectures for Structure-Activity Relationship Studies (Excluding Biological Outcomes)

This compound is a valuable building block for the synthesis of complex molecules in the context of structure-activity relationship (SAR) studies. The introduction of the difluoropyrrolidine moiety allows for a systematic investigation of how fluorine substitution impacts the physicochemical properties and target engagement of a molecule, independent of its ultimate biological effect.

A notable example of the integration of a similar fluorinated pyrrolidine scaffold is in the structure-based design of kinase inhibitors. For instance, the discovery of N-((3R,4R)-4-fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidin-3-yl)acrylamide (PF-06747775) as a potent and selective inhibitor of oncogenic EGFR mutants highlights the utility of this approach. In this work, the (3R,4R)-4-fluoropyrrolidine moiety was incorporated to explore the impact of fluorine substitution on the molecule's affinity and selectivity. The SAR studies revealed that the introduction of the fluorine atom at the 4-position of the pyrrolidine ring was beneficial for achieving the desired inhibitory profile.

Analytical Methodologies for Characterization and Stereochemical Purity Determination in Research Settings

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and electronic environment of the atoms within (3R,4R)-N-Cbz-3,4-difluoropyrrolidine.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the initial characterization of this compound. It provides an extremely accurate measurement of the molecule's mass-to-charge ratio (m/z), which is used to determine its elemental composition and confirm its molecular formula (C₁₂H₁₃F₂NO₂).

By comparing the experimentally measured exact mass with the theoretically calculated mass, HRMS can confirm the presence of all expected atoms and rule out alternative structures with the same nominal mass. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact molecule to be ionized, typically as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺, minimizing fragmentation and simplifying spectral interpretation.

Table 1: Theoretical Exact Mass for HRMS Analysis of this compound

Molecular FormulaAdductCalculated Exact Mass (m/z)
C₁₂H₁₃F₂NO₂[M+H]⁺242.0936
C₁₂H₁₃F₂NO₂[M+Na]⁺264.0755

Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the detailed structural elucidation of this compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is necessary to confirm the constitution and, crucially, the relative stereochemistry of the molecule.

¹H NMR: Provides information on the number and environment of protons. The chemical shifts of the protons on the pyrrolidine (B122466) ring are influenced by the electronegative fluorine atoms and the Cbz group. The key to confirming the trans stereochemistry lies in the analysis of vicinal coupling constants (³J) between protons (H-H) and between protons and fluorine atoms (H-F).

¹³C NMR: Shows the signals for each unique carbon atom. The carbons bonded to fluorine (C-3 and C-4) exhibit characteristic splitting due to one-bond ¹J(C-F) coupling, which is typically large (in the range of 180-250 Hz).

¹⁹F NMR: Directly observes the fluorine nuclei. In a molecule like this, the two fluorine atoms are chemically equivalent and would be expected to show a single resonance. The coupling patterns in ¹H and ¹³C spectra are often more informative for stereochemical assignment than the ¹⁹F spectrum alone. ipb.pt

Variable Temperature (VT) NMR for Kinetics: The N-Cbz group introduces an amide bond, which has a partial double-bond character, leading to restricted rotation and the potential for two rotamers (cis/trans isomers) to exist in solution. nih.gov At room temperature, this can lead to broadened NMR signals. Variable Temperature (VT) NMR experiments can be employed to study the kinetics of this rotation. researchgate.net By increasing the temperature, the rate of interconversion increases, causing the distinct signals of the rotamers to coalesce into a single, averaged signal. The temperature at which this coalescence occurs can be used to calculate the activation energy barrier (ΔG‡) for the rotational process. This dynamic behavior is also observable in the pyrrolidine ring itself, which can undergo conformational puckering. acs.org

Chromatographic Methods for Enantiomeric and Diastereomeric Excess Determination

While NMR can confirm the relative stereochemistry (trans-difluoro), it cannot distinguish between the (3R,4R) enantiomer and its mirror image, the (3S,4S) enantiomer. Chromatographic methods are essential for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity (or enantiomeric excess, e.e.) of chiral compounds like this compound. jsmcentral.org The method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation. sigmaaldrich.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support (e.g., Chiralcel® or Chiralpak® series), are widely effective for a broad range of compounds. sigmaaldrich.com Method development typically involves screening different CSPs with various mobile phase systems.

Table 2: Representative Chiral HPLC Screening Conditions

ModeMobile Phase System (typical starting composition)Common CSPsRationale
Normal PhaseHexane/Isopropanol (90:10, v/v)Chiralcel OD-H, Chiralpak AD-H, Chiralpak AS-HPromotes hydrogen bonding and dipole-dipole interactions between the analyte and CSP.
Polar OrganicAcetonitrile/Methanol (99:1, v/v)Chiralpak IA, Chiralpak IB, Chiralpak ICUseful for compounds with good solubility in polar organic solvents.
Reversed PhaseAcetonitrile/Water with 0.1% Formic AcidChiralpak AD-RH, Chiralpak AS-RHEmploys hydrophobic interactions; compatible with mass spectrometry detection.

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility. However, chiral GC can be a powerful tool for enantiomeric purity analysis after appropriate derivatization.

The analytical strategy involves two key steps:

Deprotection: The non-volatile Cbz group is removed, typically via catalytic hydrogenolysis, to yield (3R,4R)-3,4-difluoropyrrolidine. organic-chemistry.org

Derivatization: The resulting secondary amine is converted into a more volatile and thermally stable derivative. A common approach is acylation with a reagent like trifluoroacetic anhydride (B1165640) (TFAA) to form the N-trifluoroacetyl derivative.

The resulting volatile derivative can then be analyzed on a GC equipped with a chiral capillary column, often one containing a cyclodextrin-based stationary phase, to separate the enantiomers.

Optical Rotation Measurements for Chiral Purity Assessment

Optical rotation is a physical property of chiral substances that causes them to rotate the plane of polarized light. The measurement is performed using a polarimeter. For an enantiomerically pure sample of this compound, a specific rotation value, [α]D, would be observed under defined conditions (e.g., specific temperature, wavelength, solvent, and concentration). This value would be equal in magnitude but opposite in sign to that of its (3S,4S) enantiomer.

While a specific rotation value for this compound is not prominently reported in the surveyed scientific literature, this technique remains a valuable tool for a quick assessment of enantiomeric purity, provided a reference value from a known pure sample is available. A racemic mixture (a 50:50 mix of both enantiomers) will not rotate plane-polarized light and will have an optical rotation of zero.

Future Research Directions and Emerging Challenges

Development of More Efficient, Sustainable, and Environmentally Benign Synthetic Routes

The current synthesis of fluorinated pyrrolidines, including the (3R,4R)-N-Cbz-3,4-difluoropyrrolidine scaffold, often relies on multi-step processes that may involve harsh fluorinating agents and generate significant waste. A primary challenge is the development of synthetic pathways that are not only efficient in terms of yield but also adhere to the principles of green chemistry. rsc.org

Future research efforts are directed towards several key areas:

Catalytic and Asymmetric Fluorination: Moving away from stoichiometric fluorinating reagents to catalytic methods, particularly those that can install fluorine atoms stereoselectively, is a major goal. This includes exploring novel transition-metal catalysts or organocatalysts that can facilitate direct C-H fluorination on a pre-formed pyrrolidine (B122466) ring or control the stereochemistry during ring formation.

Biocatalytic Approaches: The use of engineered enzymes for fluorination reactions offers the potential for high selectivity under mild, aqueous conditions. researchgate.net Research into enzymes capable of forming C-F bonds or tolerating fluorinated substrates could provide a highly sustainable route to chiral difluoropyrrolidines.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for hazardous reactions often employed in fluorination chemistry. Developing flow-based protocols for the synthesis of this compound could lead to safer production processes with better control over reaction parameters and reduced waste.

Renewable Starting Materials: Investigating synthetic routes that begin from renewable biomass sources rather than petrochemical feedstocks is a long-term goal for sustainability. rsc.org

Table 1: Comparison of Synthetic Route Strategies
StrategyPotential AdvantagesKey Research Challenges
Catalytic Asymmetric SynthesisHigh stereoselectivity, reduced waste, atom economy.Catalyst design and stability, substrate scope.
BiocatalysisHigh selectivity, mild reaction conditions, environmentally benign.Enzyme discovery and engineering, substrate specificity.
Flow ChemistryEnhanced safety, scalability, precise process control.Reactor design, optimization of reaction parameters for multi-step syntheses.
Renewable FeedstocksSustainability, reduced reliance on fossil fuels.Developing efficient conversion pathways from complex biomass. rsc.org

Exploration of Novel Reactivity and Unanticipated Rearrangements Involving the Difluoropyrrolidine Ring

The presence of two vicinal fluorine atoms on the pyrrolidine ring significantly influences its electronic properties and reactivity. The strong electron-withdrawing nature of fluorine can alter the reactivity of adjacent C-H bonds and the ring nitrogen. Future research will focus on exploring this unique reactivity profile.

Advanced Computational Modeling for Predictive Synthesis and Conformational Landscape Mapping

Computational chemistry is an increasingly powerful tool for understanding and predicting chemical phenomena. For this compound, advanced computational modeling can provide invaluable insights.

Predictive Synthesis: Quantum mechanical calculations can be used to model reaction mechanisms and transition states for potential synthetic routes. This can help researchers identify the most promising reaction conditions and catalysts, thereby reducing the amount of empirical experimentation required.

Conformational Landscape Mapping: The three-dimensional shape (conformation) of a molecule is critical to its biological activity. The fluorine atoms in this compound impose specific conformational constraints. Computational techniques, such as molecular dynamics simulations and quantum chemistry calculations, can be used to map the molecule's conformational energy landscape. nih.govnih.gov This mapping helps to understand which shapes the molecule prefers to adopt, which is essential for designing it into larger, biologically active compounds like enzyme inhibitors or receptor ligands. nih.govfrontiersin.org

Table 2: Applications of Computational Modeling
Computational MethodApplication AreaAnticipated Outcome
Density Functional Theory (DFT)Reaction Mechanism StudiesPrediction of reaction feasibility, transition state energies, and product selectivity.
Molecular Dynamics (MD) SimulationsConformational AnalysisMapping of accessible conformations and understanding of molecular flexibility. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM)Intramolecular InteractionsAnalysis of the effects of fluorine on bond strengths and electronic distribution.

Expanding the Scope of this compound as a Specialized Chiral Scaffold

A chiral scaffold is a core molecular structure upon which more complex molecules can be built. This compound is a valuable scaffold due to its defined stereochemistry and the presence of fluorine. Fluorine atoms are known to enhance desirable drug properties such as metabolic stability, binding affinity, and lipophilicity. researchgate.net

Future research will aim to incorporate this difluorinated pyrrolidine scaffold into a wider range of functional molecules. researchgate.net This includes its use in:

Medicinal Chemistry: As a key component of new therapeutic agents. The rigid, fluorinated ring can be used to control the orientation of functional groups, leading to highly selective interactions with biological targets. nih.gov

Organocatalysis: As the basis for new chiral catalysts. The pyrrolidine ring is a common motif in successful organocatalysts, and the electronic effects of the fluorine atoms could be exploited to tune catalyst activity and selectivity.

Peptidomimetics: As a replacement for natural amino acids like proline in peptides. The fluorinated analog can enforce specific peptide conformations and increase resistance to enzymatic degradation. acs.org

Methodological Advancements in High-Throughput Stereochemical Analysis of Fluorinated Systems

The synthesis of stereochemically pure compounds requires robust analytical methods to confirm their structure and purity. The analysis of fluorinated compounds, particularly determining the stereochemistry of multiple fluorine-bearing centers, can be challenging.

There is a need for the development of faster and more efficient analytical techniques. High-throughput methods are particularly desirable in drug discovery for screening large libraries of compounds. Future advancements may include:

Advanced NMR Spectroscopy: Development of new ¹⁹F NMR pulse sequences and techniques for rapid and unambiguous stereochemical assignment.

Chiral Chromatography: The design of novel chiral stationary phases specifically for the separation of fluorinated enantiomers and diastereomers, enabling faster and more efficient purification and analysis.

High-Resolution Mass Spectrometry: The use of techniques like ion mobility-mass spectrometry could provide an additional dimension of separation based on molecular shape, aiding in the differentiation of stereoisomers. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.